Venlafaxine n-oxide

Descripción general

Descripción

Venlafaxine N-Oxide is used in Venlafaxine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Venlafaxine and its related formulations .

Synthesis Analysis

The synthesis of Venlafaxine involves a novel, short process with a yield greater than 50% and ee>99%. This process can be used for racemic synthesis of venlafaxine with an overall yield of 65% . The synthesis and molecular structure analysis of a Venlafaxine intermediate has been reported .Molecular Structure Analysis

Venlafaxine intermediate is found to crystallize in both monoclinic and orthorhombic crystal systems . The form 2a crystallizes in the space group C 2/ c with the cell parameters a = 23.506 (3), b = 5.550 (3), c = 23.192 (3), and β = 115.116 (2)^∘. 2b crystallizes in space group P 2 1 2 1 2 1 with cell parameters a = 5.7850 (6), b = 11.2680 (6), and c = 20.6730 (19) .Chemical Reactions Analysis

A new electrochemical sensor has been devised and fabricated for the highly sensitive determination of venlafaxine on the basis of ZnO nanoflowers (ZnO-NF) as modified materials . The photoinduced and electrochemical decompositions of venlafaxine were investigated in terms of mechanism and efficacy .Physical And Chemical Properties Analysis

The thermal analytical study of venlafaxine hydrochloride was investigated using thermogravimetry (TG) and differential scanning calorimetry (DSC). The DSC curves have shown a sharp endothermic event at 211 °C and TG demonstrated a single stage of mass loss between 254 and 283 °C .Aplicaciones Científicas De Investigación

1. Oxidative Stress Modulation in Depression

Venlafaxine, an approved antidepressant, has been studied for its role in modulating oxidative stress in brain regions affected by depression. Research indicates that venlafaxine reduces free radical production in the brain and medulla of rats induced with depression, suggesting its potential in mitigating oxidative stress related to depression (Eren et al., 2007).

2. Protective Effects Against Stress-Induced Oxidative DNA Damage

Venlafaxine has been shown to protect against stress-induced oxidative lipid peroxidation and DNA damage in mice, highlighting its potential therapeutic benefits beyond its antidepressant properties (Abdel-Wahab & Salama, 2011).

3. Interaction with Nitric Oxide Mechanisms

Studies have explored venlafaxine's interaction with nitric oxide mechanisms in chronic behavior despair models in mice. These findings suggest that modulation of nitric oxide may be involved in the therapeutic effects of venlafaxine (Kumar et al., 2010).

4. Impact on Polymorphism and Clinical Effect

Venlafaxine's metabolism involves cytochrome P450 (CYP) enzymes, leading to active metabolites like O-desmethylvenlafaxine and N-desmethylvenlafaxine. The CYP2D6 polymorphism can affect venlafaxine's clinical efficacy, indicating a need for personalized treatment strategies (Shams et al., 2006).

5. Role in Sleep Deprivation

Research has indicated a role for venlafaxine in mitigating the effects of sleep deprivation in mice, involving nitric oxide mechanisms. This suggests potential applications in treating sleep-related disorders (Kumar & Garg, 2008).

6. Electrochemical Sensing Applications

Venlafaxine has been the subject of studies in electrochemical sensing due to its presence as a contaminant in water and its significant biological impact. This research highlights the importance of detecting venlafaxine in environmental samples (Tajik et al., 2020).

Mecanismo De Acción

Target of Action

Venlafaxine N-oxide (NOV), a primary transformation product of Venlafaxine (VLX), is believed to interact with similar targets as its parent compound . VLX is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It primarily targets the serotonin transporter (SERT) and the norepinephrine transporter (NET), inhibiting the reuptake of these neurotransmitters and thereby increasing their availability in the synaptic cleft .

Mode of Action

It is understood that similar to vlx, nov likely inhibits the reuptake of serotonin and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced symptoms of depression .

Biochemical Pathways

The biochemical pathways affected by NOV are likely to be similar to those affected by VLX. VLX’s action on the serotonin and norepinephrine transporters affects the serotonin and norepinephrine pathways, respectively . Additionally, VLX has been found to modulate the nitric oxide (NO) pathway in nervous tissues , which could also be a potential pathway affected by NOV.

Pharmacokinetics

The parent compound vlx is known to undergo extensive first-pass metabolism, primarily by cyp2d6, to produce its active metabolite, o-desmethylvenlafaxine (odv) . The pharmacokinetic properties of NOV, including its absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on bioavailability, remain to be elucidated.

Result of Action

The molecular and cellular effects of NOV’s action are likely to be similar to those of VLX, given their similar mechanisms of action. VLX’s inhibition of serotonin and norepinephrine reuptake leads to increased neurotransmission, which can result in improved mood and reduced symptoms of depression . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NOV. For instance, pH and the presence of hydroxyl radicals can affect the formation and degradation of NOV during ozonation . Moreover, genetic polymorphisms can lead to considerable variations in plasma concentrations of VLX, which may also apply to NOV . Furthermore, VLX has been found in various water bodies as an environmental contaminant , suggesting that environmental factors could potentially influence the stability and action of NOV.

Safety and Hazards

Propiedades

IUPAC Name |

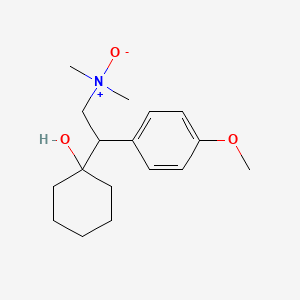

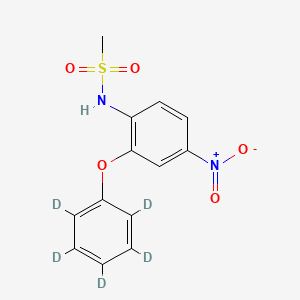

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASJEFFANGIOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891489 | |

| Record name | Venlafaxine N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Venlafaxine n-oxide | |

CAS RN |

1094598-37-4 | |

| Record name | Venlafaxine N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Venlafaxine N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGQ463D5YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How is venlafaxine N-oxide formed during wastewater treatment?

A1: Ozonation, a common treatment method for removing trace organic chemicals in wastewater, plays a key role in NOV formation. Research has shown that during ozonation, oxygen transfer reactions occur between ozone and venlafaxine, leading to the formation of NOV. [, ] This process can be effectively studied using isotopically labeled ozone (containing heavy oxygen ¹⁸O), which allows researchers to track the origin of oxygen atoms in the resulting NOV. [, ]

Q2: What insights did the use of isotopically labeled ozone provide into the mechanism of NOV formation?

A2: The use of isotopically labeled ozone ([¹⁸O₁]O₂, [¹⁸O₂]O₁, [¹⁸O₃]) provided direct evidence for oxygen atom transfer from ozone to venlafaxine during NOV formation. [, ] By analyzing the ratio of ¹⁸O to ¹⁶O in the produced NOV, researchers confirmed that the oxygen atom incorporated into the N-oxide group originated from ozone. [, ] This finding confirms that oxygen transfer reactions, rather than other mechanisms, are primarily responsible for NOV generation during ozonation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)